molecular formula C22H24N2O B6113396 3-[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine

3-[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine

Cat. No.: B6113396
M. Wt: 332.4 g/mol
InChI Key: LANDPAARNHPNHM-UHFFFAOYSA-N
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Description

3-[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a combination of a pyridine ring, a piperidine ring, and a methoxynaphthalene moiety

Properties

IUPAC Name

3-[1-[(2-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-25-22-12-11-17-7-2-3-9-19(17)20(22)16-24-14-5-4-10-21(24)18-8-6-13-23-15-18/h2-3,6-9,11-13,15,21H,4-5,10,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANDPAARNHPNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Methoxynaphthalene Moiety: The methoxynaphthalene group is introduced via a nucleophilic substitution reaction, where a suitable naphthalene derivative reacts with the piperidine intermediate.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through a condensation reaction with the piperidine-naphthalene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its properties in the development of organic electronic materials.

    Biological Studies: The compound is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 3-[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets. The methoxynaphthalene moiety may interact with hydrophobic pockets in proteins, while the piperidine and pyridine rings can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-2-pyrrolidinyl)pyridine:

    N-(2-(2-Methoxynaphthalen-1-yl)ethynyl)phenyl-4-methylbenzenesulfonamide: This compound contains a methoxynaphthalene group but differs in its overall structure and functional groups.

Uniqueness

3-[1-[(2-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties

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